molecular formula C18H26FNO5 B5021217 1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate

1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate

Cat. No. B5021217
M. Wt: 355.4 g/mol
InChI Key: WVCWUFKDJSQCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as FUBPB22 and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

FUBPB22 acts on the CB2 receptor by binding to it and activating downstream signaling pathways. This leads to the release of various neurotransmitters and cytokines, which modulate pain and inflammation. FUBPB22 also has an allosteric modulatory effect on the CB1 receptor, which is involved in the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
FUBPB22 has been shown to have anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been found to have a low toxicity profile and does not produce significant psychoactive effects. However, further studies are needed to determine the long-term effects of FUBPB22 on various physiological systems.

Advantages and Limitations for Lab Experiments

The advantages of using FUBPB22 in lab experiments include its high potency, selectivity for the CB2 receptor, and low toxicity profile. However, one limitation is that it is a relatively new compound and its long-term effects are not fully understood. Additionally, its synthesis method involves the use of hazardous chemicals, which requires proper safety precautions.

Future Directions

Future research on FUBPB22 could focus on its potential therapeutic applications in various pain and inflammatory conditions. It could also be used as a tool to study the CB2 receptor and its downstream signaling pathways. Further studies are needed to determine the long-term effects of FUBPB22 on various physiological systems and its potential for drug development.

Synthesis Methods

The synthesis of FUBPB22 involves the reaction of 4-methylpiperidine with 1-bromo-4-(2-fluorophenoxy)butane in the presence of a palladium catalyst. The resulting product is then treated with oxalic acid to obtain 1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate. The purity and quality of the compound can be assessed using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

FUBPB22 is primarily used in scientific research to investigate its potential therapeutic properties. It has been found to have affinity for the cannabinoid CB2 receptor, which is involved in various physiological processes such as pain sensation, inflammation, and immune response. Studies have shown that FUBPB22 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and neuropathic pain conditions.

properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCWUFKDJSQCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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